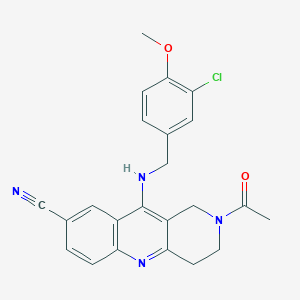
PDE5-IN-6c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDE5-IN-6c is a potent and selective PDE5A1 inhibitor.
Applications De Recherche Scientifique
Neurodegenerative Diseases
Cognitive Enhancement
PDE5-IN-6c has shown promise in ameliorating cognitive deficits associated with Alzheimer's disease. In preclinical studies using APP/PS1 transgenic mice, administration of this compound resulted in improved learning and memory capabilities. The compound was found to enhance synaptic plasticity in hippocampal slices, indicating its potential as a cognitive enhancer in neurodegenerative contexts .
Mechanism of Action
The mechanism underlying these effects is believed to involve increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in neuronal signaling and plasticity. This compound demonstrated a potent inhibitory effect on PDE5 with an IC50 value of 0.056 nM, significantly lower than that of other PDE5 inhibitors like sildenafil and tadalafil .
Cardiovascular Applications
Vasodilation and Blood Pressure Regulation
Research indicates that PDE5 inhibitors, including this compound, can induce vasodilation and improve cardiac function. In animal models, chronic administration of PDE5 inhibitors has been associated with enhanced endothelial function and reduced blood pressure. This suggests a potential application in treating conditions like pulmonary hypertension and heart failure .
Cardioprotective Effects
Studies have also highlighted the cardioprotective effects of this compound, particularly in models of heart failure. The compound may help reduce cardiac hypertrophy and improve myocardial responsiveness to catecholamines, thereby enhancing overall cardiac function .
Comprehensive Data Table
| Application Area | Findings | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| Neurodegenerative Diseases | Improved memory in APP/PS1 mouse model; enhanced synaptic plasticity | 0.056 | High (compared to PDE6) |
| Cardiovascular Health | Induced vasodilation; reduced blood pressure; improved cardiac function | 0.056 | High (compared to PDE6) |
| Potential for Other Diseases | Emerging research suggests roles in diabetes, cancer therapy | TBD | TBD |
Case Studies
-
Alzheimer's Disease Model
- Study Design: APP/PS1 transgenic mice were treated with this compound.
- Outcomes: Significant improvement in cognitive function was observed alongside increased cGMP levels in the hippocampus.
- Conclusion: Suggests potential for therapeutic use in Alzheimer's disease.
-
Heart Failure Model
- Study Design: Chronic administration of this compound in rat models of heart failure.
- Outcomes: Restoration of catecholamine responsiveness and reduction in cardiac hypertrophy.
- Conclusion: Indicates potential for clinical application in heart failure management.
Propriétés
Numéro CAS |
1448419-13-3 |
|---|---|
Formule moléculaire |
C23H21ClN4O2 |
Poids moléculaire |
420.89 |
Nom IUPAC |
2-acetyl-10-[(3-chloro-4-methoxyphenyl)methylamino]-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C23H21ClN4O2/c1-14(29)28-8-7-21-18(13-28)23(17-9-15(11-25)3-5-20(17)27-21)26-12-16-4-6-22(30-2)19(24)10-16/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,26,27) |
Clé InChI |
YLBRHUHHQIYMSH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=NC3=C(C=C(C=C3)C#N)C(=C2C1)NCC4=CC(=C(C=C4)OC)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PDE5-IN-6c; PDE5 IN 6c; PDE5IN6c; PDE5 inhibitor 6c; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















